molecular formula C14H24O4 B1312125 Dipentyl fumarate CAS No. 20314-74-3

Dipentyl fumarate

Cat. No. B1312125
CAS RN: 20314-74-3
M. Wt: 256.34 g/mol
InChI Key: NFCMRHDORQSGIS-MDZDMXLPSA-N
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Description

Dipentyl fumarate is a chemical compound with the molecular formula C14H24O4 . It is produced by Fluorochem Ltd and is stored at room temperature .

Scientific Research Applications

Fumarate in Biotechnology and Bioengineering

Fumarate, a naturally occurring organic acid, plays a significant role in the tricarboxylic acid (TCA) cycle. It has applications in various industries such as food, pharmaceuticals, and chemicals. A study by Chen et al. (2019) focused on improving microbial production of fumarate through genetic engineering of Candida glabrata. They achieved this by optimizing the spatial modulation and cofactor balance of key enzymes in the reductive TCA pathway, leading to efficient fumarate production (Chen, Li, Tong, & Liu, 2019).

Fumarate in Cancer Research

Fumarate, as an oncometabolite, has been studied for its potential in cancer detection and imaging. Zengeya et al. (2016) developed a chemical approach for detecting fumarate in cells, which could be pivotal for new cancer diagnostic methods. This technique uses a bioorthogonal reaction to create fluorescent pyrazoline cycloadducts for visualizing fumarate accumulation (Zengeya et al., 2016).

Fumarate in Polymer Science

In polymer science, dialkyl fumarates with bulky substituents have been used to create less-flexible rod-like polymers. Otsu et al. (1985) found that diisopropyl fumarate, among other fumarates, could be homopolymerized to form polymers with unique thermal degradation behaviors and solubility profiles. These polymers, possessing distinct molecular structures, have potential applications in materials science (Otsu, Minai, Toyoda, & Yasuhara, 1985).

Fumarate in Medical Therapeutics

Fumarate has also been explored for therapeutic interventions. A study by Mendz et al. (1995) investigated the role of fumarate reductase as a therapeutic target against Helicobacter pylori, suggesting its potential in treating bacterial infections. They assessed the effects of various inhibitors on fumarate reductase activity in bacterial cells (Mendz, Hazell, & Srinivasan, 1995).

Fumarate in Biofuels

Engineering efforts have been made to enhance the production of fumarate, a key dicarboxylic acid, for biofuel applications. Chen et al. (2020) employed pathway engineering in Escherichia coli to construct a noncyclic glyoxylate pathway for fumarate production. Their approach involved optimizing gene expression levels and enhancing fumarate export, significantly increasing fumarate production (Chen, Ma, Liu, Luo, & Liu,2020)

Safety And Hazards

The safety data sheet for a related compound, dimethyl fumarate, indicates that it is harmful in contact with skin, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

IUPAC Name

dipentyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCMRHDORQSGIS-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C=CC(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)/C=C/C(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipentyl fumarate

CAS RN

20314-74-3
Record name Diamyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020314743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIAMYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQZ5X9XLM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Lempart, E Kudlek, M Dudziak - Environment international, 2020 - Elsevier
The potential leaching of organic micropollutants from swimming accessories was studied in the laboratory experiment. Seventeen different swimming accessories have been placed in …
Number of citations: 12 www.sciencedirect.com

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